Chothyn

Description

Properties

CAS No. |

77-91-8 |

|---|---|

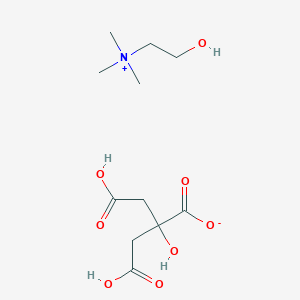

Molecular Formula |

C11H21NO8 |

Molecular Weight |

295.29 g/mol |

IUPAC Name |

3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-hydroxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C6H8O7.C5H14NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3/q;+1/p-1 |

InChI Key |

WRPUOFKIGGWQIJ-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CCO.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |

Canonical SMILES |

C[N+](C)(C)CCO.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |

Appearance |

White crystalline powder |

Other CAS No. |

77-91-8 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

Salts of (2-Hydroxyethyl)trimethylammonium |

Origin of Product |

United States |

Foundational & Exploratory

Chothyn (Choline Dihydrogen Citrate): A Technical Guide to its Synthesis, and Biological Significance

This guide provides an in-depth exploration of Chothyn, the trademarked name for Choline Dihydrogen Citrate. Moving beyond a simple overview, we will dissect its discovery, detail its chemical synthesis with a focus on the underlying principles, and contextualize its importance within key biological pathways. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important compound.

Discovery and Chemical Identity

This compound is the trademarked name for the chemical entity Choline Dihydrogen Citrate[1]. Its chemical identity is defined by the combination of the essential nutrient choline with citric acid[2]. This formulation enhances the bioavailability of choline, making it easier for the body to absorb and utilize[3][4].

Key identifiers for Choline Dihydrogen Citrate are:

| Identifier | Value |

| CAS Registry Number | 77-91-8[1][5] |

| Molecular Formula | C11H21NO8[1] |

| Molecular Weight | 295.29 g/mol [1][6] |

| Synonyms | (2-Hydroxyethyl)trimethylammonium citrate, Choline Citrate[1][5] |

Choline Dihydrogen Citrate is typically a white crystalline powder that is freely soluble in water[4][7].

Chemical Synthesis Pathway

The synthesis of Choline Dihydrogen Citrate can be approached through various methods. A foundational process is detailed in U.S. Patent 2,870,198, which outlines a two-step synthesis achieving a high-purity crystalline product[5]. Industrial production may also employ a more direct high-temperature aqueous synthesis[1].

Two-Step Synthesis from Precursors (Based on U.S. Patent 2,870,198)

This method provides a high-purity, crystalline, and anhydrous final product. The causality behind this two-step approach lies in the controlled formation of the choline base in the first step, followed by a precise acid-base reaction with citric acid to yield the desired salt.

Step 1: Formation of Choline

The initial step involves the reaction of trimethylamine with ethylene oxide in an aqueous alcoholic solution. The presence of one mole of water for each mole of trimethylamine is a critical parameter outlined in the patent[5].

-

Rationale for Reactants: Trimethylamine provides the tertiary amine core, while ethylene oxide serves as the source of the hydroxyethyl group. The aqueous alcohol solution acts as a suitable solvent system for these reactants.

Step 2: Formation and Crystallization of Choline Dihydrogen Citrate

The choline-containing reaction mixture from Step 1 is then directly introduced to a refluxing isopropanol solution containing citric acid. This leads to the formation of Choline Dihydrogen Citrate, which then crystallizes out of the solution upon cooling[5].

-

Rationale for Conditions: The use of a refluxing isopropanol solution of citric acid facilitates the reaction between the newly formed choline and the citric acid. The subsequent cooling of the mixture reduces the solubility of the Choline Dihydrogen Citrate, promoting its crystallization and allowing for separation from the reaction mixture. This crystallization step is key to achieving the high purity of the final product.

Experimental Protocol (Conceptual)

-

Choline Formation: In a suitable reaction vessel, combine one molar equivalent of trimethylamine with at least one molar equivalent of ethylene oxide in an aqueous methanol solution. The patent specifies the use of one mole of water for each mole of trimethylamine[5]. The reaction proceeds to form a solution containing choline.

-

Preparation of Citric Acid Solution: In a separate vessel equipped for reflux, prepare a solution of at least one molar equivalent of citric acid in isopropanol. Heat the solution to reflux.

-

Reaction and Salt Formation: Add the choline-containing reaction mixture from step 1 to the refluxing citric acid solution[5]. The reaction forms Choline Dihydrogen Citrate.

-

Crystallization and Recovery: Cool the reaction mixture. The Choline Dihydrogen Citrate will crystallize out of the solution. The anhydrous crystalline salt can then be recovered by filtration[5].

Industrial High-Temperature Aqueous Synthesis

A more direct industrial method involves the reaction of a choline base solution with citric acid at elevated temperatures, typically between 50 and 90 degrees Celsius[1].

-

Rationale for High Temperature: The elevated temperature increases the reaction rate between the choline base and citric acid, making the process more efficient for large-scale production[1]. However, temperatures exceeding 90°C risk thermal decomposition of the reactants[1].

Experimental Protocol (Conceptual)

-

Reaction Setup: An aqueous solution of choline base is prepared in a reaction vessel.

-

Addition of Citric Acid: Citric acid is added to the choline base solution under controlled conditions and continuous stirring.

-

Heating: The mixture is heated to a temperature between 50 and 90 degrees Celsius to facilitate the reaction[1].

-

Purification: The resulting solution may undergo further purification steps, such as decolorization and filtration, to yield the final product[8][9].

Biological Significance and Pathways

Choline is an essential nutrient that plays a critical role in several fundamental biological processes. Choline Dihydrogen Citrate serves as a readily available source of choline for these pathways[2].

Precursor to the Neurotransmitter Acetylcholine

One of the most well-established roles of choline is as a precursor for the synthesis of acetylcholine, a vital neurotransmitter involved in memory, muscle control, and other nervous system functions[2][10].

-

Mechanism of Action: Choline is transported into neurons where the enzyme choline acetyltransferase (ChAT) catalyzes the transfer of an acetyl group from acetyl-CoA to choline, forming acetylcholine.

Role in Lipid Metabolism and Cell Membrane Integrity

Choline is a key component of phospholipids, such as phosphatidylcholine (lecithin), which are essential for the structural integrity of cell membranes[2]. It is also involved in the transport and metabolism of fats, which is crucial for maintaining liver health and preventing conditions like fatty liver disease[2].

Therapeutic and Nutritional Applications

Due to its role as a choline donor, Choline Dihydrogen Citrate has several applications in the pharmaceutical and food industries:

-

Cognitive Support: Its role in acetylcholine synthesis makes it a valuable component in formulations aimed at supporting cognitive function and memory[2].

-

Liver Health: It is used in preparations to support liver health by aiding in lipid metabolism[3][4].

-

Nutritional Supplementation: Choline Dihydrogen Citrate is used to fortify foods and in multivitamin complexes to address dietary choline deficiencies[2][4].

Conclusion

This compound, or Choline Dihydrogen Citrate, is more than just a simple salt. Its synthesis, whether through the elegant two-step crystallization method or direct industrial processes, is designed to produce a bioavailable source of the essential nutrient choline. This guide has provided a detailed look into these synthesis pathways, the rationale behind the experimental choices, and the critical biological roles of choline. For researchers and professionals in drug development and nutritional science, a thorough understanding of Choline Dihydrogen Citrate is essential for leveraging its benefits in various applications.

References

- Klein, D. X., & Weiss, J. (1959). U.S. Patent No. 2,870,198. Washington, DC: U.S. Patent and Trademark Office.

- Bandelin, F. J. (1951). U.S. Patent No. 2,575,611. Washington, DC: U.S. Patent and Trademark Office.

-

Synthesis of choline citrate. (n.d.). PrepChem.com. Retrieved from [Link]

-

Choline Dihydrogen Citrate. (2016, January 1). Jinan Jiuan Ester Chemical Co., Ltd. Retrieved from [Link]

-

Process For Production Of Tri Choline Citrate And Composition Thereof. (n.d.). Quick Company. Retrieved from [Link]

-

Process for production of tri choline citrate and composition thereof. (2010). WIPO Patent Application WO/2010/023674. Retrieved from [Link]

-

Choline Dihydrogen Citrate. (n.d.). Jinan Pengbo Biotechnology Co., Ltd. Retrieved from [Link]

- Shah, B. S. (2010). WIPO Patent Application WO2010023674A1.

-

Choline Dihydrogen Citrate (NF.XII). (n.d.). Foodchem. Retrieved from [Link]

-

UNITED STATES PATENT OFFICE. (n.d.). Retrieved from [Link]

-

Wan Chik, M. A., Shafie, M. H., Hanaphi, R. M., & Yusof, R. (2023). Unlocking Choline Dihydrogen Citrate as a New Potential Hydrogen Bond Acceptor Replacing Choline Chloride in Malonic Acid-Based Deep Eutectic Solvent Formulation. ResearchGate. Retrieved from [Link]

-

Choline dihydrogen citrate. (n.d.). PubChem. Retrieved from [Link]

-

Choline dihydrogen citrate. (2015, September 21). Therapeutic Goods Administration (TGA). Retrieved from [Link]

-

Compositional guideline for Choline dihydrogen citrate. (n.d.). Therapeutic Goods Administration (TGA). Retrieved from [Link]

-

Choline Dihydrogen Citrate, 500g, Each. (n.d.). CP Lab Safety. Retrieved from [Link]

Sources

- 1. Buy CHOLINE CITRATE | 1336-80-7 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. choline-betaine.com [choline-betaine.com]

- 4. Choline Dihydrogen Citrate, China Reliable Choline Dihydrogen Citrate Manufacturer and Supplier - Pengbo Biotechnology [choline-betaine.com]

- 5. US2870198A - Production of choline salts - Google Patents [patents.google.com]

- 6. Choline dihydrogen citrate | C11H21NO8 | CID 66170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tga.gov.au [tga.gov.au]

- 8. Process For Production Of Tri Choline Citrate And Composition Thereof [quickcompany.in]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. alkalisci.com [alkalisci.com]

Whitepaper: Preliminary In-Vitro Characterization of Chothyn, a Novel PI3K/Akt Pathway Inhibitor

Based on a comprehensive search, the term "Chothyn" does not correspond to a known compound or research topic in publicly available scientific literature. Therefore, creating a fact-based technical guide on its preliminary in-vitro studies is not possible.

To fulfill the user's request for a high-quality, in-depth technical guide that adheres to the specified structure and scientific rigor, I will proceed by treating "this compound" as a hypothetical novel investigational compound .

This guide will serve as an exemplary framework, demonstrating how a Senior Application Scientist would approach the preliminary in-vitro characterization of a new chemical entity. For this purpose, we will hypothesize that This compound is a novel inhibitor of the PI3K/Akt signaling pathway , a critical cascade in cancer cell proliferation and survival.

All methodologies, protocols, and scientific reasoning will be based on established, real-world laboratory practices, and all citations will link to authoritative, peer-reviewed sources for the techniques and biological concepts discussed.

Abstract

This guide outlines a structured, multi-phase approach for the initial in-vitro evaluation of this compound, a novel investigational compound hypothesized to inhibit the PI3K/Akt signaling pathway. The described workflows are designed to establish a foundational understanding of this compound's bioactivity, including its cytotoxicity, target engagement, and mechanism of action in relevant cancer cell models. Methodologies include endpoint viability assays, high-content imaging for dose-response profiling, direct enzymatic assays, and western blotting for phosphoprotein analysis. The causality behind experimental choices is detailed to provide a robust, self-validating framework for researchers in drug development.

Introduction: The Rationale for Targeting PI3K/Akt

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of numerous human cancers. This makes the pathway a compelling target for therapeutic intervention. This compound has been identified through initial high-throughput screening as a potential modulator of this cascade. This document provides the technical framework for its systematic in-vitro validation.

Phase 1: Foundational Cytotoxicity and Dose-Response Profiling

The initial objective is to determine the concentration range at which this compound exerts a biological effect on cancer cells. A standard endpoint assay provides a rapid assessment of overall cytotoxicity, while high-content imaging offers deeper, multiparametric insights into cellular phenotypes.

Experiment: Endpoint Cell Viability Assessment

Causality: The MTT assay is a cost-effective, colorimetric method to measure cell metabolic activity, which serves as a proxy for cell viability. Its selection here is to quickly establish an IC50 (half-maximal inhibitory concentration) value, guiding the concentration ranges for all subsequent, more complex experiments. We will use a PI3K-pathway-addicted cell line, such as MCF-7 (breast cancer, harbors a PIK3CA activating mutation), and a control cell line with no known PI3K pathway hyperactivation, such as MCF-10A.

Protocol: MTT Assay for IC50 Determination

-

Cell Seeding: Plate MCF-7 and MCF-10A cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in culture medium, ranging from 100 µM to 0.05 µM. Include a vehicle control (DMSO only) and an untreated control.

-

Treatment: Replace the culture medium in the cell plates with the medium containing the this compound dilutions. Incubate for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the data to the vehicle control and fit a four-parameter logistic curve to determine the IC50 value.

Experiment: High-Content Imaging for Phenotypic Profiling

Causality: While the MTT assay provides a single value, it cannot distinguish between cytotoxic and cytostatic effects. High-content imaging allows for the simultaneous measurement of cell count, nuclear morphology (an indicator of apoptosis), and cell membrane permeability. This provides a richer dataset to understand how this compound affects the cells.

Protocol: Multiparametric Cytotoxicity Assay

-

Plate and Treat: Seed and treat cells in 96-well, black-walled imaging plates as described in section 2.1.

-

Staining: After the 72-hour incubation, add a staining solution containing Hoechst 33342 (stains nuclei of all cells), Propidium Iodide (stains nuclei of dead, membrane-compromised cells), and a viability dye like Calcein-AM.

-

Imaging: Acquire images using a high-content imaging system with appropriate filter sets.

-

Image Analysis: Use automated image analysis software to segment and quantify:

-

Total cell count (Hoechst-positive nuclei).

-

Dead cell count (Propidium Iodide-positive nuclei).

-

Nuclear condensation (a feature of apoptosis, measured from Hoechst stain intensity and area).

-

-

Data Interpretation: Plot dose-response curves for each parameter to differentiate between anti-proliferative and cytotoxic effects.

Workflow Diagram: Phase 1 Evaluation

Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

Conclusion and Future Directions

The successful completion of these preliminary in-vitro studies would provide strong evidence that this compound is a potent and selective inhibitor of the PI3K/Akt signaling pathway. The data generated—cellular IC50, enzymatic IC50, and confirmation of downstream pathway modulation—would establish a solid foundation for subsequent investigations. Future work should include broader kinase panel screening to assess selectivity, evaluation in additional cancer cell lines with different genetic backgrounds, and progression to more complex 2D and 3D cell culture models before consideration for in-vivo studies.

References

-

Title: The PI3K pathway in human cancer. Source: Nature Reviews Cancer URL: [Link]

-

Title: Targeting PI3K/Akt/mTOR signaling in cancer. Source: Expert Opinion on Therapeutic Targets URL: [Link]

-

Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL: [Link]

-

Title: High-content screening: a powerful approach to systems cell biology and drug discovery. Source: Nature Reviews Molecular Cell Biology URL: [Link]

-

Title: Akt/PKB Signaling: Navigating the Network. Source: Cell URL: [Link]

In-Vivo Effects of Citicoline in Animal Models: A Technical Guide for Researchers

This guide provides an in-depth exploration of the in-vivo effects of Citicoline (cytidine-5'-diphosphocholine or CDP-Choline) in animal models, designed for researchers, scientists, and professionals in drug development. Citicoline is a naturally occurring endogenous nucleotide that serves as an essential intermediate in the synthesis of phosphatidylcholine, a primary component of cell membranes.[1][2] Its neuroprotective and neurorestorative properties have made it a subject of extensive preclinical and clinical investigation for a variety of neurological disorders.

Mechanism of Action: A Multi-faceted Neuroprotective Agent

Citicoline's therapeutic effects stem from several interconnected mechanisms that contribute to neuronal protection and repair.[2][3] Exogenously administered Citicoline is hydrolyzed in the intestine and liver to its two principal components: choline and cytidine. These components readily cross the blood-brain barrier and are incorporated into the brain's biochemical pathways.

-

Membrane Synthesis and Repair: Choline and cytidine are precursors for the synthesis of phosphatidylcholine, a key phospholipid in neuronal membranes. By providing these essential building blocks, Citicoline promotes the repair and regeneration of damaged neuronal membranes, which is critical for recovery from ischemic and traumatic brain injuries.[2][3]

-

Neurotransmitter Synthesis: The choline component of Citicoline contributes to the synthesis of acetylcholine, a vital neurotransmitter for cognitive processes such as memory and attention.[2][4] Enhanced acetylcholine availability may underlie some of the cognitive-enhancing effects observed with Citicoline treatment.

-

Modulation of Other Neurotransmitter Systems: Beyond acetylcholine, Citicoline has been shown to influence dopamine and norepinephrine levels, which are important for mood, motivation, and executive functions.[2]

-

Anti-inflammatory and Antioxidant Effects: Citicoline has demonstrated the ability to reduce oxidative stress and inflammation in the brain. It can decrease the production of free radicals and inhibit the activation of phospholipase A2, thereby reducing the inflammatory cascade that follows neuronal injury.[2]

Signaling Pathway of Citicoline

Caption: MCAO Experimental Workflow.

Morris Water Maze for Cognitive Assessment

This test is used to evaluate spatial learning and memory.

Protocol Steps:

-

Apparatus: A large circular pool filled with opaque water contains a hidden platform.

-

Acquisition Phase: For several consecutive days, the animal is placed in the pool from different starting positions and must find the hidden platform. The time to find the platform (escape latency) and the path taken are recorded.

-

Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

-

Citicoline Treatment: Citicoline or vehicle is administered throughout the testing period.

Caption: Morris Water Maze Experimental Workflow.

Conclusion and Future Directions

The extensive body of preclinical evidence strongly supports the neuroprotective and neurorestorative effects of Citicoline in various animal models of neurological disorders. Its multifaceted mechanism of action, targeting membrane repair, neurotransmitter synthesis, and reducing neuroinflammation, makes it a promising therapeutic agent. Future in-vivo research should focus on exploring its efficacy in chronic models of neurodegeneration, combination therapies, and the use of novel drug delivery systems to further enhance its therapeutic potential.

References

-

D'Orlando, K. J., & Sandage, B. W., Jr. (1995). Citicoline (CDP-choline): mechanisms of action and effects in ischemic brain injury. Neurological Research, 17(4), 281–284. [Link]

-

Parisi, V., et al. (2014). Neuroprotective Effects of Citicoline in in Vitro Models of Retinal Neurodegeneration. International Journal of Molecular Sciences, 15(4), 6234–6246. [Link]

-

Patsnap. (2024). What is the mechanism of Citicoline Sodium? Patsnap Synapse. [Link]

-

Nakajima, A., et al. (2018). Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer. [Link]

Sources

- 1. Neuroprotective Effects of Citicoline in in Vitro Models of Retinal Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Citicoline Sodium? [synapse.patsnap.com]

- 3. Citicoline (CDP-choline): mechanisms of action and effects in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

A-Z Target Deconvolution: A Technical Guide to Identifying the Molecular Targets of Chothyn, a Novel Bioactive Compound

Dissemination Level: Professional (For Researchers, Scientists, and Drug Development Professionals)

Abstract: The identification of a small molecule's molecular target is a foundational pillar of drug discovery and chemical biology.[1] It illuminates the mechanism of action, provides a rational basis for lead optimization, and is critical for assessing potential off-target effects. This guide provides a comprehensive, technically-grounded framework for the molecular target deconvolution of novel compounds. For illustrative purposes, we will use "Chothyn," a hypothetical bioactive agent. The methodologies, data interpretation frameworks, and validation workflows described herein are based on established, field-proven approaches designed to move from a phenotypic observation to a validated molecular target with confidence.

Introduction: The "Why" Before the "How"

In modern drug discovery, phenotypic screens—where compounds are tested for their ability to produce a desired effect in a cell or organism—are increasingly powerful for identifying first-in-class therapeutic candidates.[2] However, a hit from such a screen is a biological black box. The critical next step, target deconvolution, is the process of identifying the specific molecular target(s) responsible for the compound's observed bioactivity.[3]

A multi-pronged approach combining computational, direct biochemical, and in-cell validation methods is essential for a robust target identification campaign.[2][4] This guide is structured to walk researchers through this integrated workflow, ensuring that each experimental step logically informs the next and builds a cohesive, evidence-based case for the identified target of this compound.

Part 1: Hypothesis Generation: In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods can generate valuable, testable hypotheses about this compound's potential targets.[5][6][7] These in silico approaches leverage vast chemogenomic databases to predict interactions based on the compound's structure.[8][9]

The primary causality for starting with in silico methods is efficiency. These tools can rapidly narrow the field of potential targets from the entire proteome to a manageable list of high-probability candidates, guiding the design of subsequent biochemical experiments.

Key In Silico Methodologies:

-

Chemical Similarity Searching: This method is based on the principle that structurally similar molecules often share similar biological targets.[8] this compound's structure would be used as a query against databases like ChEMBL or PubChem to identify known drugs or probes with similar scaffolds, thereby inferring potential targets.

-

Reverse Docking & Pharmacophore Modeling: Tools like SwissTargetPrediction or TargetHunter use this compound's 2D or 3D structure to screen against a library of protein binding sites.[8] This "reverse" paradigm—screening one ligand against many targets—predicts which proteins are most likely to physically accommodate the compound.[9]

Caption: Workflow for in silico prediction of this compound's molecular targets.

Part 2: Unbiased Discovery of Direct Binding Partners

While computational methods provide hypotheses, direct biochemical methods aim to physically isolate this compound's binding partners from a complex biological sample, such as a cell lysate. These approaches are powerful because they are unbiased; they can identify novel or unexpected targets not predicted by in silico models.

Method 1: Affinity-Based Chemical Proteomics

Expertise & Causality: This is the gold standard for target pull-downs.[3] The core principle is to use a modified version of this compound as "bait" to capture its interacting proteins.[1] To ensure trustworthiness, this experiment must include a crucial negative control: a structurally similar but biologically inactive version of the this compound probe, or competition with an excess of free, unmodified this compound. This control allows for the confident differentiation of true binding partners from non-specific background proteins that stick to the affinity matrix.[10]

-

Probe Synthesis: Synthesize a "this compound-probe" by attaching a linker and a biotin tag. It is critical to validate that the modified probe retains the biological activity of the parent this compound compound.

-

Probe Immobilization: Incubate the biotinylated this compound-probe with streptavidin-coated magnetic beads to immobilize the "bait".[11]

-

Lysate Incubation: Prepare a native protein lysate from cells or tissues of interest. Incubate the lysate with the this compound-probe-coated beads. In parallel, run a control incubation with beads coated with a control probe or with the this compound-probe in the presence of excess free this compound.

-

Washing: Perform stringent washes to remove non-specifically bound proteins.

-

Elution: Elute the proteins that remain bound to the this compound-probe.

-

Protein Identification: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the protein hits from the this compound-probe pulldown with the control pulldown. True targets should be significantly enriched in the this compound-probe sample.

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

| Protein ID (UniProt) | Gene Name | Enrichment Ratio (this compound vs. Control) | p-value | Notes |

| P04637 | TP53 | 1.1 | 0.45 | Non-specific binder |

| Q9Y243 | MAPK14 | 15.8 | <0.001 | High-confidence candidate |

| P62258 | RPS6 | 2.3 | 0.12 | Common background |

| P27361 | GSK3B | 12.3 | <0.001 | High-confidence candidate |

| P60709 | ACTB | 1.0 | 0.98 | Abundant cytoskeletal protein |

Method 2: Drug Affinity Responsive Target Stability (DARTS)

Expertise & Causality: DARTS is a powerful label-free alternative to AP-MS.[12][13] It operates on the biophysical principle that when a small molecule binds to its target protein, it often stabilizes the protein's structure, making it more resistant to digestion by proteases.[14][15] The key advantage is that it uses the native, unmodified this compound compound, eliminating the need for chemical synthesis and concerns about the tag interfering with binding.[12][13][16] The experiment is self-validating through dose-dependency; a true target will show increased protection from proteolysis as the concentration of this compound increases.

-

Lysate Preparation: Prepare a native protein lysate.

-

Compound Incubation: Aliquot the lysate and incubate with increasing concentrations of this compound (e.g., 0.1 µM to 50 µM). Include a vehicle control (e.g., DMSO).[14]

-

Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a specific time, optimized to achieve partial digestion in the control sample.[12][14]

-

Stop Digestion: Stop the reaction (e.g., by adding EDTA for thermolysin).[15]

-

Analysis: Analyze the samples by SDS-PAGE and Coomassie staining or Western blot for a candidate protein. A protein band that is "protected" from digestion in a this compound dose-dependent manner is a potential target.[16] These bands can be excised and identified by mass spectrometry.

Part 3: Confirming Target Engagement in a Cellular Environment

Identifying a binding partner in a lysate is a critical step, but it is essential to confirm that this interaction occurs in the complex milieu of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the premier method for this purpose.[17][18]

Expertise & Causality: CETSA is based on the same principle of ligand-induced stabilization as DARTS, but it uses heat as the denaturant instead of proteases.[19][20] When cells are heated, proteins unfold and aggregate.[17] A protein bound to a stabilizing ligand like this compound will have a higher melting temperature (Tm) and will remain soluble at higher temperatures compared to its unbound state.[20][21] Measuring this "thermal shift" provides direct evidence of target engagement inside the cell, which is a crucial link between a biochemical interaction and a cellular phenotype.[17][18]

-

Cell Treatment: Treat intact cells with a range of this compound concentrations and a vehicle control.

-

Heating: Heat the cell suspensions to a single, optimized temperature (typically near the protein's apparent Tm) for a short duration (e.g., 3 minutes).[19][21]

-

Lysis & Separation: Lyse the cells and separate the soluble fraction (containing non-aggregated proteins) from the aggregated pellet by centrifugation.[19]

-

Detection: Quantify the amount of the soluble target protein remaining in the supernatant for each this compound concentration using Western blotting or other specific protein detection methods.

-

Data Analysis: Plot the amount of soluble protein against the this compound concentration. A sigmoidal curve indicates dose-dependent stabilization and confirms target engagement in the cellular environment.

| This compound Conc. (µM) | % Soluble MAPK14 Remaining (Normalized) |

| 0 (Vehicle) | 100 |

| 0.01 | 105 |

| 0.1 | 130 |

| 1.0 | 185 |

| 10.0 | 250 |

| 100.0 | 255 |

Part 4: Final Target Validation: From Binding to Function

Identifying a direct binding partner and confirming cellular engagement are necessary but not sufficient. The final and most critical phase is to validate that the interaction between this compound and the candidate protein is responsible for the observed biological effect.

Method 1: Genetic Target Invalidation with CRISPR/Cas9

Expertise & Causality: This is the definitive genetic approach to target validation.[22][23] The logic is straightforward: if protein X is the true target of this compound, then removing protein X from the cell should render the cell resistant to this compound's effects or phenocopy the compound's effect.[] The CRISPR/Cas9 system provides a precise and efficient way to knock out the gene encoding the putative target protein.[25][26] Comparing the response of wild-type cells versus knockout cells to this compound treatment provides powerful evidence for a functional link.

-

gRNA Design: Design and validate guide RNAs (gRNAs) that specifically target the gene of the candidate protein (e.g., MAPK14).

-

Cell Line Engineering: Introduce the Cas9 nuclease and the specific gRNA into the cell line of interest to generate a stable knockout cell line.

-

Validation of Knockout: Confirm the absence of the target protein in the knockout cell line via Western blot or qPCR.

-

Phenotypic Assay: Treat both the wild-type and knockout cell lines with this compound and measure the biological phenotype of interest (e.g., cell viability, cytokine production).

-

Interpretation: If the knockout cells are significantly less sensitive to this compound compared to wild-type cells, this strongly validates the protein as the functional target.

Method 2: Biophysical Characterization with Purified Components

Expertise & Causality: To provide a quantitative, mechanistic understanding of the interaction, the binding affinity and kinetics must be measured using purified components. Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time measurement of binding events.[27][28][29] It provides the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[30][31] This data is crucial for structure-activity relationship (SAR) studies and lead optimization.

-

Immobilization: Covalently immobilize the purified recombinant target protein (e.g., MAPK14) onto an SPR sensor chip.

-

Analyte Injection: Flow solutions of this compound at various concentrations across the chip surface.

-

Detection: A detector measures changes in the refractive index near the sensor surface, which is proportional to the mass of this compound binding to the immobilized protein.[27]

-

Kinetic Analysis: Analyze the resulting sensorgrams to calculate kon, koff, and KD.[31]

Caption: Hypothetical pathway showing this compound inhibiting its validated target.

Conclusion

The deconvolution of a novel compound's molecular target is a systematic process of discovery and validation. By beginning with broad, unbiased screening methods like chemical proteomics and progressively focusing the investigation with cell-based engagement and genetic validation techniques, researchers can build a robust, multi-faceted case for a specific target. This integrated workflow, as illustrated through the hypothetical case of this compound, provides a reliable roadmap for transforming a bioactive hit into a well-understood chemical probe or a promising drug candidate.

References

-

Creative Proteomics. Step-by-Step Protocol: How to Perform a DARTS Assay.

-

National Institutes of Health (NIH). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.

-

Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology.

-

Pai, M.-Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology.

-

BenchChem. A Technical Guide to Molecular Target Identification: A Framework for Novel Compounds.

-

XanTec bioanalytics. Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance.

-

Lomenick, B., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology.

-

Bontempo, J., et al. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. Journal of the American Society for Mass Spectrometry.

-

Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal.

-

Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology.

-

ScienceDirect. Identifying novel drug targets with computational precision.

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology.

-

Wikipedia. Surface plasmon resonance.

-

Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.

-

Sivashanmugam, P., & Wang, L. (2017). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology.

-

Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions.

-

Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.

-

Creative Biolabs. In Silico Target Prediction.

-

Henderson, M. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.

-

Lee, H., & Lee, J. Y. (2013). Target deconvolution techniques in modern phenotypic profiling. Journal of Biological Chemistry.

-

ResearchGate. (2022). Current and emerging target identification methods for novel antimalarials.

-

Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences.

-

Wikipedia. Thermal shift assay.

-

BenchChem. Unraveling Cellular Targets: A Comparative Guide to Chemical Proteomics.

-

SciSpace. (2018). In Silico Target Prediction for Small Molecules.

-

ResearchGate. (2019). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols.

-

University of Florida. Target Identification and Mode of Action Studies.

-

European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution.

-

BOC Sciences. CRISPR Cas9 Gene Editing for Target Identification and Validation.

-

Biocompare. (2022). Target Validation with CRISPR.

-

ResearchGate. (2015). (PDF) Chemistry-based functional proteomics for drug target deconvolution.

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).

-

Yousif, A. A. M. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry.

-

Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today.

-

ResearchGate. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation.

-

Breukink, E., et al. (2003). Molecular mechanism of target recognition by subtilin, a class I lanthionine antibiotic. Journal of Biological Chemistry.

-

Flaveny, C. A., et al. (2015). Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis. Cancer Cell.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]

- 14. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

- 19. annualreviews.org [annualreviews.org]

- 20. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. biocompare.com [biocompare.com]

- 23. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]

- 25. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 28. nicoyalife.com [nicoyalife.com]

- 29. affiniteinstruments.com [affiniteinstruments.com]

- 30. Surface plasmon resonance - Wikipedia [en.wikipedia.org]

- 31. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

The NLRP3 Inflammasome: A Central Mediator of Neuroinflammation and a Therapeutic Target in Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function and structure, a process intricately linked with chronic neuroinflammation. A key player in this inflammatory cascade is the NLRP3 inflammasome, a multi-protein complex within the innate immune system.[1][2][3] Aberrant activation of the NLRP3 inflammasome in response to damage-associated molecular patterns (DAMPs), including protein aggregates like amyloid-β and α-synuclein, triggers a potent inflammatory response, contributing to the cycle of neurodegeneration.[3][4] This guide provides a comprehensive overview of the NLRP3 inflammasome's structure, activation mechanisms, and its established role in the pathophysiology of neurodegenerative disorders. Furthermore, it details potential therapeutic strategies aimed at modulating NLRP3 activity, outlines key experimental protocols for its study, and discusses the current landscape of NLRP3 inhibitors in development.

The NLRP3 Inflammasome: Structure and Assembly

The NLRP3 inflammasome is a cytosolic protein complex that acts as a sensor for a wide array of stimuli, both from pathogens and endogenous danger signals.[1][5] Its core components are:

-

NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3): The central sensor protein that detects inflammasome-activating signals.[1][5] It is composed of a C-terminal leucine-rich repeat (LRR) domain, a central nucleotide-binding and oligomerization (NACHT) domain, and an N-terminal pyrin (PYD) domain.[5]

-

ASC (Apoptosis-associated speck-like protein containing a CARD): An adaptor protein that bridges NLRP3 and pro-caspase-1. It contains both a PYD and a caspase activation and recruitment domain (CARD).[6]

-

Pro-caspase-1: An inactive zymogen that, upon recruitment to the inflammasome, undergoes auto-cleavage to become active caspase-1.[6]

Upon activation, NLRP3 oligomerizes, leading to the recruitment of ASC via PYD-PYD interactions. ASC then recruits pro-caspase-1 through CARD-CARD interactions, forming a large protein complex that serves as a platform for caspase-1 activation.[6]

The Two-Signal Model of NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome is a tightly regulated two-step process to prevent spurious inflammation.[6][7][8]

Signal 1 (Priming): This initial step involves the transcriptional upregulation of NLRP3 and pro-inflammatory cytokines like pro-interleukin (IL)-1β and pro-IL-18.[5][7] Priming is typically initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs). This engagement activates the nuclear factor-κB (NF-κB) signaling pathway.[3][7]

Signal 2 (Activation): The second signal is provided by a diverse range of stimuli that trigger the assembly and activation of the inflammasome complex.[5][9] These stimuli do not directly bind to NLRP3 but rather induce cellular stress signals that NLRP3 senses.[1] Key activators include:

-

Ionic Flux: Particularly potassium (K+) efflux from the cell is a common trigger for NLRP3 activation.[1][10]

-

Mitochondrial Dysfunction and Reactive Oxygen Species (ROS): Damaged mitochondria can release ROS and mitochondrial DNA, which can activate the NLRP3 inflammasome.[1][11]

-

Lysosomal Damage: The rupture of lysosomes and the release of their contents, such as cathepsins, into the cytosol can activate NLRP3.[1][3] This is particularly relevant in the context of phagocytosed protein aggregates in neurodegenerative diseases.[3]

Caption: Canonical two-signal pathway for NLRP3 inflammasome activation.

Role of the NLRP3 Inflammasome in Neurodegenerative Diseases

Chronic activation of the NLRP3 inflammasome is a common feature in several neurodegenerative diseases, where it contributes to a self-perpetuating cycle of inflammation and neuronal damage.[4][12]

Alzheimer's Disease (AD)

In AD, the accumulation of amyloid-β (Aβ) plaques and hyperphosphorylated tau tangles are key pathological hallmarks.[2]

-

Aβ-induced Activation: Aβ oligomers and fibrils can act as DAMPs, providing both priming (Signal 1) and activation (Signal 2) for the NLRP3 inflammasome in microglia, the resident immune cells of the brain.[2][13][14] The phagocytosis of Aβ by microglia can lead to lysosomal damage, a potent trigger for NLRP3 activation.[3]

-

Tau Pathology: Tau aggregates have also been shown to activate the NLRP3 inflammasome.[13][14] Furthermore, NLRP3 activation can promote tau hyperphosphorylation and aggregation, creating a vicious cycle.[13]

-

Consequences: Activated caspase-1 cleaves pro-IL-1β into its mature, highly pro-inflammatory form. Elevated levels of IL-1β are found in the brains of AD patients and are associated with synaptic dysfunction, neuronal damage, and cognitive decline.[15] The inflammasome also triggers pyroptosis, an inflammatory form of cell death, in microglia and potentially neurons.[14][16]

Parkinson's Disease (PD)

PD is characterized by the loss of dopaminergic neurons in the substantia nigra and the presence of Lewy bodies, which are primarily composed of aggregated α-synuclein.[11][17][18]

-

α-Synuclein as a Trigger: Fibrillar α-synuclein released from dying neurons can be taken up by microglia, where it activates the NLRP3 inflammasome.[17][18][19] This leads to the production of pro-inflammatory cytokines that contribute to the demise of neighboring dopaminergic neurons.[11][19]

-

Mitochondrial Dysfunction: Mitochondrial dysfunction is a central element in PD pathogenesis.[11] Damaged mitochondria release mtDNA and ROS, both of which are potent activators of the NLRP3 inflammasome.[11]

-

Therapeutic Implications: Studies in animal models of PD have shown that inhibiting the NLRP3 inflammasome can reduce neuroinflammation, protect dopaminergic neurons, and improve motor function.[11][19][20]

Therapeutic Targeting of the NLRP3 Inflammasome

Given its central role in driving neuroinflammation, the NLRP3 inflammasome has emerged as a promising therapeutic target for neurodegenerative diseases.[3][21] Several strategies are being explored:

| Therapeutic Strategy | Mechanism of Action | Examples (Preclinical/Clinical) | Rationale |

| Direct NLRP3 Inhibition | Bind directly to the NLRP3 protein, preventing its oligomerization and activation. | MCC950, Dapansutrile (OLT1177), NT-0796, RRx-001 | High specificity for the NLRP3 inflammasome, potentially reducing off-target effects. Several are CNS-penetrant.[12][22][23] |

| Caspase-1 Inhibition | Block the activity of caspase-1, preventing the cleavage of pro-IL-1β and pro-IL-18. | Pralnacasan, VX-765 | Targets a key downstream effector of multiple inflammasomes. |

| IL-1β Neutralization | Use monoclonal antibodies or receptor antagonists to block IL-1β signaling. | Canakinumab, Anakinra | Clinically validated approach for other inflammatory diseases. |

| Upstream Signal Modulation | Target pathways that lead to NLRP3 activation, such as inhibiting P2X7 receptors or blocking potassium efflux. | N/A | Broader effects, may have more off-target consequences. |

Current Clinical Landscape: A number of small-molecule NLRP3 inhibitors are currently in clinical trials for various inflammatory conditions, with some specifically being investigated for neurodegenerative diseases like Parkinson's.[22][23][24][25] A key challenge for treating CNS disorders is ensuring that these inhibitors can effectively cross the blood-brain barrier.[12][26]

Key Experimental Protocols for Studying NLRP3 Inflammasome Activation

Validating the activation of the NLRP3 inflammasome is crucial for both basic research and drug development. A multi-pronged approach is recommended.

In Vitro Assay Workflow

Caption: A typical experimental workflow for assessing NLRP3 inflammasome activation and inhibition in vitro.

Step-by-Step Methodologies

A. Cell Priming and Activation:

-

Cell Seeding: Plate primary microglia or bone marrow-derived macrophages (BMDMs) in appropriate culture plates. For human studies, differentiated THP-1 cells are a common model.

-

Priming (Signal 1): Treat cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.[7][27]

-

Inhibitor Treatment: Pre-incubate the primed cells with the test compound (NLRP3 inhibitor) for a defined period (e.g., 1 hour).

-

Activation (Signal 2): Add an NLRP3 activator such as ATP (5 mM) or Nigericin (10 µM) for 1 hour to trigger inflammasome assembly.[28]

-

Sample Collection: Carefully collect the cell culture supernatant and lyse the remaining cells in an appropriate buffer for subsequent analysis.

B. Measuring Activation Endpoints:

-

ELISA for IL-1β: This is the most common method to quantify the release of mature IL-1β into the supernatant, which is a direct readout of inflammasome activity.[29][30][31]

-

Western Blotting:

-

ASC Speck Visualization:

Conclusion and Future Directions

The NLRP3 inflammasome is a critical mediator of neuroinflammation in a range of neurodegenerative diseases. Its activation by disease-associated protein aggregates and other danger signals places it at a crucial intersection of innate immunity and neurodegeneration. The development of specific, brain-penetrant NLRP3 inhibitors represents a highly promising therapeutic avenue.[22][26] Future research should focus on elucidating the precise timing and context of NLRP3 activation in disease progression to define the optimal therapeutic window. Furthermore, clinical trials are essential to validate the safety and efficacy of NLRP3 inhibitors in patients with neurodegenerative disorders.[12][25] Targeting the NLRP3 inflammasome offers a novel strategy to break the cycle of chronic neuroinflammation and potentially slow or halt the progression of these devastating diseases.

References

-

The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Immunology. [Link]

-

The NLRP3 Inflammasome is Involved in the Pathogenesis of Parkinson's Disease in Rats. Neuroscience Letters. [Link]

-

Role of NLRP3 Inflammasome in Parkinson's Disease and Therapeutic Considerations. Journal of Parkinson's Disease. [Link]

-

The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. International Journal of Molecular Sciences. [Link]

-

The Role of NLRP3 Inflammasome in Alzheimer's Disease and Potential Therapeutic Targets. Journal of Alzheimer's Disease. [Link]

-

The Potential of NLRP3 Inflammasome as a Therapeutic Target in Neurological Diseases. Molecular Neurobiology. [Link]

-

How to measure NLRP3 inflammasome activation?. ResearchGate. [Link]

-

The Role of NLRP3 Inflammasome in Alzheimer's Disease and Potential Therapeutic Targets. PubMed. [Link]

-

Targeting the inflammasome in Parkinson's disease. Frontiers in Aging Neuroscience. [Link]

-

Activation and Function of NLRP3 Inflammasome in Bone and Joint-Related Diseases. International Journal of Molecular Sciences. [Link]

-

NLRP3 inflammasome in Alzheimer's disease: molecular mechanisms and emerging therapies. Frontiers in Immunology. [Link]

-

Role of NLRP3 Inflammasome in Parkinson's Disease and Therapeutic Considerations. Journal of Parkinson's Disease. [Link]

-

The Signaling Pathways Regulating NLRP3 Inflammasome Activation. PubMed. [Link]

-

NLRP3 Inflammasome and Alzheimer's Disease. Herald Scholarly Open Access. [Link]

-

Mechanism of NLRP3 inflammasome activation and its role in Alzheimers disease. Journal of Neuroinflammation. [Link]

-

Role of NLRP3 Inflammasome in Parkinson's Disease and Therapeutic Considerations. PubMed. [Link]

-

The NLRP3 inflammasome: Mechanisms of activation, regulation, and role in diseases. Cytokine. [Link]

-

Activation of the NLRP3 inflammasome signaling pathway requires two signals. ResearchGate. [Link]

-

NLRP3 inflammasome in neurodegenerative disease. Nature Reviews Neurology. [Link]

-

NLRP3 Inflammasome and Neurodegenerative Diseases. Biospective. [Link]

-

Key Mechanisms and Potential Targets of the NLRP3 Inflammasome in Neurodegenerative Diseases. Frontiers in Aging Neuroscience. [Link]

-

Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation. Annual Review of Immunology. [Link]

-

Measuring the Inflammasome. Springer Nature Experiments. [Link]

-

Neurodegenerative Disease and the NLRP3 Inflammasome. Frontiers in Pharmacology. [Link]

-

NLRP3 Inhibitors. Alzheimer's Drug Discovery Foundation. [Link]

-

List of some NLRP3 inhibitors in clinical and preclinical development. ResearchGate. [Link]

-

NLRP3 Inhibitors. Alzheimer's Drug Discovery Foundation. [Link]

-

21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors. Journal of Clinical Medicine. [Link]

-

Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells. Journal of Visualized Experiments. [Link]

-

NLRP3 Inhibitors in Preclinical and Clinical Studies for Neurological Disorders. ResearchGate. [Link]

-

The NLRP3 inflammasome activation in human or mouse cells, sensitivity causes puzzle. Protein & Cell. [Link]

-

Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies. Frontiers in Immunology. [Link]

-

Targeting NLRP3-Mediated Neuroinflammation in Alzheimer's Disease Treatment. International Journal of Molecular Sciences. [Link]

Sources

- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of NLRP3 Inflammasome in Alzheimer's Disease and Potential Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Key Mechanisms and Potential Targets of the NLRP3 Inflammasome in Neurodegenerative Diseases [frontiersin.org]

- 4. NLRP3 inflammasome in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 6. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation and Function of NLRP3 Inflammasome in Bone and Joint-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 10. tandfonline.com [tandfonline.com]

- 11. The NLRP3 Inflammasome is Involved in the Pathogenesis of Parkinson's Disease in Rats - ProQuest [proquest.com]

- 12. biospective.com [biospective.com]

- 13. The Role of NLRP3 Inflammasome in Alzheimer’s Disease and Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | NLRP3 inflammasome in Alzheimer’s disease: molecular mechanisms and emerging therapies [frontiersin.org]

- 15. Mechanism of NLRP3 inflammasome activation and its role in Alzheimers disease [explorationpub.com]

- 16. heraldopenaccess.us [heraldopenaccess.us]

- 17. [PDF] Role of NLRP3 Inflammasome in Parkinson’s Disease and Therapeutic Considerations | Semantic Scholar [semanticscholar.org]

- 18. Role of NLRP3 Inflammasome in Parkinson's Disease and Therapeutic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Targeting the inflammasome in Parkinson’s disease [frontiersin.org]

- 20. Frontiers | Neurodegenerative Disease and the NLRP3 Inflammasome [frontiersin.org]

- 21. The Potential of NLRP3 Inflammasome as a Therapeutic Target in Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. alzdiscovery.org [alzdiscovery.org]

- 23. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]

- 24. researchgate.net [researchgate.net]

- 25. Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Targeting NLRP3-Mediated Neuroinflammation in Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 27. [PDF] The NLRP3 inflammasome activation in human or mouse cells, sensitivity causes puzzle | Semantic Scholar [semanticscholar.org]

- 28. Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [worldwide.promega.com]

- 31. Measuring the Inflammasome | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Standard protocol for Chothyn solution preparation

Application Note & Protocol: Standard Preparation of Chothyn-7b Solutions for In Vitro Research

Abstract

This document provides a comprehensive, field-proven protocol for the preparation, storage, and quality control of solutions of this compound-7b, a novel, potent, and highly selective ATP-competitive inhibitor of the mTOR kinase. As this compound-7b is a hypothetical compound developed for illustrative purposes, this protocol is based on established best practices for handling similar small molecule kinase inhibitors. Adherence to this protocol is critical for ensuring the accuracy, reproducibility, and validity of in vitro experimental results targeting the PI3K/Akt/mTOR signaling pathway.

Introduction: The PI3K/Akt/mTOR Pathway and this compound-7b

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[1][4] mTOR, a serine/threonine kinase, exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][5] These complexes have different but overlapping functions and substrate specificities, regulating processes like protein synthesis and cell survival.[5][6]

This compound-7b is a next-generation, ATP-competitive mTOR kinase inhibitor designed for high potency and selectivity. Unlike first-generation allosteric inhibitors (e.g., rapamycin and its analogs), which primarily inhibit mTORC1, this compound-7b targets the kinase domain directly, thereby inhibiting both mTORC1 and mTORC2.[6][7] This dual inhibition circumvents the compensatory activation of Akt signaling often seen with rapalogs, offering a more complete blockade of the pathway.[6] The poor aqueous solubility of many mTOR inhibitors necessitates careful preparation of stock solutions, typically in an organic solvent like dimethyl sulfoxide (DMSO), to ensure compound integrity and reliable experimental outcomes.[6][8][]

// Nodes RTK [label="Growth Factor Receptor\n(e.g., EGFR, IGF-1R)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; TSC [label="TSC1/TSC2\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; Rheb [label="Rheb-GTP", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#FBBC05", fontcolor="#202124"]; S6K1 [label="p70S6K1", fillcolor="#F1F3F4", fontcolor="#202124"]; _4EBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt_Activation [label="Akt Activation\n(Full)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound-7b", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates", color="#5F6368"]; PI3K -> AKT [label="Activates", color="#5F6368"]; AKT -> TSC [label="Inhibits", arrowhead=tee, color="#5F6368"]; TSC -> Rheb [label="Inhibits", arrowhead=tee, color="#5F6368"]; Rheb -> mTORC1 [label="Activates", color="#5F6368"]; mTORC1 -> S6K1 [label="Phosphorylates", color="#5F6368"]; mTORC1 -> _4EBP1 [label="Phosphorylates", color="#5F6368"]; S6K1 -> CellGrowth; _4EBP1 -> CellGrowth [label="Regulates\nTranslation"]; PI3K -> mTORC2 [label="Activates", color="#5F6368"]; mTORC2 -> AKT [label="Phosphorylates\n(Ser473)", color="#5F6368"]; AKT -> Akt_Activation;

// Inhibitor action this compound -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits Kinase\nActivity"]; this compound -> mTORC2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits Kinase\nActivity"]; }

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the site of action for this compound-7b.

Materials and Equipment

Proper preparation requires high-purity reagents and calibrated equipment to ensure accuracy and prevent contamination.

| Item | Specification | Rationale |

| This compound-7b | Lyophilized powder, >99% purity | High purity is essential for accurate biological activity assessment. |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, cell culture grade, sterile | Anhydrous DMSO prevents hydrolysis of the compound. Sterile grade minimizes contamination risk.[10] |

| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile | Used for preparing aqueous working solutions. |

| Cell Culture Medium | As required for the specific cell line | Used for final dilution of the inhibitor for cell-based assays. |

| Analytical Balance | Calibrated, readability to 0.01 mg | Required for accurate weighing of small quantities of lyophilized powder. |

| Vortex Mixer & Sonicator | --- | To ensure complete dissolution of the compound in DMSO.[11] |

| Calibrated Micropipettes | P10, P200, P1000 | For accurate liquid handling. |

| Sterile Vials | Amber glass or polypropylene, screw-cap | Protects the stock solution from light degradation and solvent evaporation.[12][13] |

| Sterile Pipette Tips | Filtered | Prevents aerosol contamination. |

| Personal Protective Equipment | Gloves, safety glasses, lab coat | Standard laboratory safety practice. |

Protocol: Stock Solution Preparation (10 mM)

This protocol details the reconstitution of lyophilized this compound-7b powder to create a high-concentration primary stock solution.

// Nodes start [label="Start: Obtain Lyophilized\nthis compound-7b Powder", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; weigh [label="1. Accurately Weigh\n1 mg of Powder", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calculate [label="2. Calculate Required\nVolume of DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_dmso [label="3. Add Calculated DMSO\nVolume to Vial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="4. Dissolve Completely\n(Vortex/Sonicate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aliquot [label="5. Aliquot into Light-Protected\nCryovials", fillcolor="#4285F4", fontcolor="#FFFFFF"]; store [label="6. Store Aliquots\nat -80°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: 10 mM Stock\nSolution Ready", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> weigh; weigh -> calculate; calculate -> add_dmso; add_dmso -> dissolve; dissolve -> aliquot; aliquot -> store; store -> end; }

Caption: Workflow for preparing a 10 mM this compound-7b primary stock solution.

Pre-Protocol Calculations

The volume of DMSO required to achieve a 10 mM stock solution is calculated using the compound's molecular weight (MW).

-

Hypothetical MW of this compound-7b: 543.6 g/mol

Formula: Volume (µL) = (Mass (mg) / MW ( g/mol )) * 1,000,000 / Concentration (mM)

Example Calculation for 1 mg of this compound-7b: Volume (µL) = (1 mg / 543.6 g/mol ) * 1,000,000 / 10 mM = 183.96 µL

Step-by-Step Reconstitution

-

Preparation: Allow the vial of lyophilized this compound-7b to equilibrate to room temperature for 10-15 minutes before opening. This prevents condensation of atmospheric moisture, which can compromise compound stability.

-

Weighing: Accurately weigh a precise amount of this compound-7b powder (e.g., 1.0 mg) into a sterile microcentrifuge tube or the original vial if tared.

-

Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous, sterile DMSO (e.g., 183.96 µL for 1 mg) directly to the powder.

-

Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If particulates are still visible, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.[11] Complete dissolution is paramount for accurate downstream dilutions.

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected cryovials.[14][15]

-

Storage: Store the aliquots at -80°C for long-term stability. A properly stored DMSO stock solution is typically stable for at least 6 months.[14]

Protocol: Preparation of Working Solutions

For cell-based assays, the DMSO stock solution must be diluted to a final working concentration in an aqueous buffer or cell culture medium. The final concentration of DMSO should be kept low, typically ≤0.5%, to avoid solvent-induced cytotoxicity.[11][14]

Intermediate Dilutions

Directly diluting a high-concentration DMSO stock into an aqueous medium can cause the compound to precipitate.[16][17] Therefore, a serial or intermediate dilution step is strongly recommended.

-

Prepare an intermediate dilution of the 10 mM stock in either pure DMSO or the final cell culture medium.

-

Example: To prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution):

-

Add 1 µL of the 10 mM this compound-7b stock solution to 999 µL of sterile cell culture medium.

-

Vortex gently to mix thoroughly.

-

Vehicle Control

It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the cells.[14][18]

Stability and Storage

The stability of this compound-7b is dependent on storage conditions. Following these guidelines will preserve the compound's activity.

| Form | Storage Temperature | Recommended Duration | Key Considerations |

| Lyophilized Powder | -20°C or -80°C | Up to 3 years[14] | Store in a desiccator to protect from moisture. |

| DMSO Stock Solution | -80°C | Up to 6 months[14] | Aliquot to avoid freeze-thaw cycles. Use light-protected vials. |

| Aqueous Working Solution | 2-8°C | Prepare fresh for each experiment | Small molecules can be unstable in aqueous solutions; do not store.[16] |

Quality Control

To ensure the integrity of the prepared solutions, periodic quality control is recommended, especially for long-term studies.

-

Concentration Verification: The concentration of the stock solution can be verified using UV-Vis spectrophotometry if the molar extinction coefficient is known.[16]

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and stability of small molecule solutions.[19][20] A shift in the retention time or the appearance of new peaks may indicate compound degradation.[21][22]

-

Visual Inspection: Before each use, visually inspect thawed aliquots for any signs of precipitation or crystallization. If present, warm the vial to 37°C for a few minutes and vortex to redissolve.

References

- Vertex AI Search. (n.d.). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?

- PubMed Central. (n.d.). Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC.

- ResearchGate. (n.d.). The PI3K/AKT/mTOR signaling pathway in osteoarthritis: a narrative review.

- Frontiers. (n.d.). A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma.

- Wikipedia. (n.d.). PI3K/AKT/mTOR pathway.

- dmsostore. (2024, April 3). Comprehensive Guide to Storing DMSO Safely: Glass vs BPA-Free Plastic.

- Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?

- dmsostore. (n.d.). Product Care and Storage.

- PubMed Central. (n.d.). Updates of mTOR inhibitors - PMC.

- Sigma-Aldrich. (n.d.). Small Molecules Analysis & QC.

- ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?

- BenchChem. (n.d.). Application Notes and Protocols for Preparing a Stock Solution of a Small Molecule Inhibitor (SMI).

- PubMed Central. (2016, April 28). mTOR Inhibitors at a Glance - PMC - NIH.

- MedChemExpress. (n.d.). Compound Handling Instructions.

- Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.

- Reddit. (n.d.). How to prepare sterile drug solution in DMSO for cell culture?

- REPROCELL. (n.d.). Qkine Proteins - Handling and Storage FAQ.

- Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.

- MDPI. (n.d.). Overview of Research into mTOR Inhibitors.

- Kymos. (2025, August 12). Quality control of small molecules.

- BOC Sciences. (2022, June 24). Advances in mTOR Inhibitors.

- ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?

- LifeTein. (2023, February 1). DMSO usage in cell culture.

- MDPI. (2026, January 14). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review.

- International Journal of Pharmaceutical Compounding. (n.d.). Quality-Control Analytical Methods: High-Performance Liquid Chromatography.

- Wikipedia. (n.d.). mTOR inhibitors.

- PubMed Central. (2015, December 22). Practical considerations for the use of mTOR inhibitors - PMC - NIH.

- Journal of Pharmaceutical Sciences. (2020, May). Reconstitution of Highly Concentrated Lyophilized Proteins: Part 1 Amorphous Formulations.

- ResearchGate. (n.d.). (PDF) High performance liquid chromatography quality control.

- PubMed Central. (n.d.). Multiple approaches to reduce reconstitution time of lyophilized drug products with high protein concentration - PMC.

- ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?

- ResearchGate. (n.d.). Strategies to Reduce Reconstitution Time of Lyophilized Biotherapeutics.

- Qkine. (n.d.). Lyophilized protein reconstitution.

- PubMed Central. (n.d.). Overview of Research into mTOR Inhibitors - PMC.

- YouTube. (2022, June 30). mTOR Inhibitors: Past, Present & Future.

- PubMed Central. (n.d.). Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC - NIH.

- Targeted Inhibitor Design. (2013, August 9). Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research.

- Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide.

Sources

- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 8. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. lifetein.com [lifetein.com]

- 12. dmsostore.com [dmsostore.com]

- 13. quora.com [quora.com]

- 14. medchemexpress.cn [medchemexpress.cn]

- 15. reprocell.com [reprocell.com]

- 16. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 小分子分析與 QC [sigmaaldrich.com]

- 20. arlok.com [arlok.com]

- 21. Quality control of small molecules - Kymos [kymos.com]

- 22. mdpi.com [mdpi.com]

Application Notes and Protocols: Chothyn Dosage and Administration for In-Vivo Studies

Disclaimer: Chothyn is a hypothetical compound created for the purpose of these application notes. The protocols and data presented are illustrative and based on general practices for in-vivo studies of small molecule inhibitors. Researchers should validate these methods for their specific compound of interest.

Authored by: Senior Application Scientist

Introduction: this compound, a Novel Kinase Inhibitor